2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Description

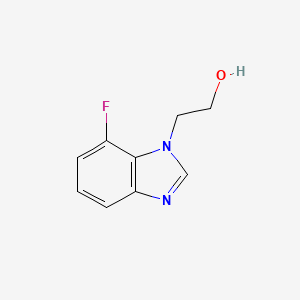

2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol is a fluorinated benzimidazole derivative featuring a hydroxyethyl group (-CH₂CH₂OH) at the 1-position of the benzimidazole core and a fluorine atom at the 7-position.

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

2-(7-fluorobenzimidazol-1-yl)ethanol |

InChI |

InChI=1S/C9H9FN2O/c10-7-2-1-3-8-9(7)12(4-5-13)6-11-8/h1-3,6,13H,4-5H2 |

InChI Key |

KUUUIUJSKYPFJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C=N2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol with structurally related benzimidazole derivatives:

Key Observations:

Fluorine Position : The 7-fluoro substitution in the target compound is less common compared to 5-fluoro (e.g., ) or aryl-fluorinated analogs (e.g., ). Fluorine at the 7-position may influence electronic effects (e.g., ring electron-withdrawing) and steric interactions in binding pockets.

Methanol derivatives (e.g., ) exhibit higher molecular weights and altered pharmacokinetic profiles due to benzyl substitutions.

Example Syntheses:

- 2-(4-Fluorophenyl)-1H-benzimidazole (92% yield): Condensation of 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde in ethanol/Na₂S₂O₅ .

- 1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine (55% yield): Alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene in ethanol/KOH .

The target compound likely follows similar alkylation pathways, though yields depend on the reactivity of the 7-fluoro substituent during ring closure.

Physicochemical and Pharmacological Properties

- logP and Solubility: The ethanol group in the target compound reduces logP (predicted ~1.8) compared to aryl-fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzimidazole, logP ~2.5) . Ethanol derivatives generally exhibit better solubility in polar solvents (e.g., methanol/water mixtures) .

- Biological Activity: While direct data for the target compound is unavailable, fluorinated benzimidazoles are known for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, 2-(4-fluorophenyl)-1H-benzimidazole derivatives show promise in metabolic stability studies .

Preparation Methods

Organic Aluminum Salt-Mediated Reduction

A prominent method for synthesizing fluorinated benzimidazole derivatives involves catalytic reduction using organic aluminum salts. In a patent detailing the preparation of a structurally analogous compound, (S)-2-chloro-1-(6-fluoro-1-chroman-2-yl)ethanol, researchers employed a mixed solvent system of isopropanol and aprotic weak polar solvents (e.g., dichloromethane or toluene) under the catalytic influence of aluminum isopropoxide or aluminum ethoxide. The reaction typically proceeds at elevated temperatures (30–80°C), achieving yields exceeding 84% with chiral purity up to 97.63%. For instance, combining (S)-6-fluoro-3,4-dihydro-2H-chroman-2-methanol-2-yl ethanone chloride with aluminum isopropoxide in dichloromethane at 30°C for 4 hours yielded 84.03% product.

Key Parameters:

-

Solvent System: Isopropanol and dichloromethane/toluene (1:10 ratio).

-

Catalyst: Aluminum isopropoxide (0.2–0.4 molar equivalents).

-

Temperature: 30–80°C.

This method’s success hinges on the mild reducing properties of organic aluminum salts, which minimize side reactions and enhance stereochemical control.

Microwave-Assisted Synthesis

Benzimidazole Ring Formation

Microwave irradiation accelerates the synthesis of fluorinated benzimidazole precursors. A study synthesizing methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate demonstrated the utility of microwave conditions (240°C, 10 bar, 5 minutes) for cyclocondensation reactions. Starting with methyl-4-formylbenzoate and 5-fluoro-1,2-phenylenediamine in dimethylformamide (DMF), this method achieved an 85% yield. The rapid heating and pressurized environment facilitate efficient ring closure, critical for constructing the benzimidazole core.

Hydrazide Intermediate Preparation

Subsequent steps involve converting esters to hydrazides using hydrazine hydrate under microwave irradiation (150°C, 10 bar, 10 minutes). For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate reacted with hydrazine hydrate in ethanol to yield 89% hydrazide intermediate. This intermediate serves as a versatile precursor for further functionalization.

Condensation and Cyclization Reactions

Aldehyde-Mediated Cyclocondensation

Condensation of hydrazide derivatives with substituted benzaldehydes forms Schiff bases, which cyclize to yield target compounds. In a representative procedure, 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide was refluxed with benzaldehyde derivatives in ethanol containing acetic acid, achieving quantitative yields. This two-step process emphasizes the importance of acid catalysis and solvent choice in driving imine formation and subsequent cyclization.

Sodium Metabisulfite-Assisted Synthesis

Another approach employs sodium metabisulfite to facilitate cyclocondensation between 1,2-phenylenediamines and aldehydes. Heating 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzenamine with aldehydes in DMF at 125°C for 15 hours produced substituted benzimidazoles in high yields. The use of sodium metabisulfite as a mild oxidizing agent ensures efficient ring closure while preserving functional groups.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility of intermediates, while dichloromethane improves stereoselectivity in catalytic reductions. Catalysts such as aluminum isopropoxide offer superior activity compared to traditional borohydrides, reducing reaction times from hours to minutes.

Temperature and Time Considerations

Microwave-assisted methods reduce synthesis times from days to minutes but require precise temperature control to prevent decomposition. In contrast, prolonged heating (15 hours) in condensation reactions ensures complete cyclization but risks side-product formation .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol?

The synthesis typically involves condensation of 7-fluoro-1H-benzimidazole with ethylene oxide or ethylene carbonate under basic conditions. For example, benzimidazole derivatives are often synthesized via reflux with acetyl chloride or hydrazine derivatives in methanol, followed by recrystallization for purification . Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products. Post-synthesis purification may involve column chromatography using silica gel and ethanol/ethyl acetate gradients .

Basic: How can the purity and structural integrity of this compound be validated?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires spectroscopic methods:

- NMR : H and C NMR to verify the fluorobenzimidazole ring and ethanol moiety (e.g., δ 4.8–5.2 ppm for hydroxyl protons).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ≈ 195.2 for CHFNO).

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Methodological strategies include:

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%) .

- Dose-Response Curves : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05).

- Meta-Analysis : Cross-reference data with structurally similar compounds, such as 2-(1H-imidazol-1-yl)ethanol derivatives, to identify trends in fluorinated benzimidazoles .

Advanced: What computational methods predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

The "centerpiece" approach calculates vaporization enthalpies using group-contribution models (e.g., UNIFAC). For this compound, key parameters include:

- Hydrogen Bonding : Contribution of the ethanol hydroxyl group (-OH) and benzimidazole nitrogen.

- Fluorine Effects : Electronegativity adjustments for the 7-fluoro substituent.

Software like COSMOtherm or Gaussian09 optimizes molecular geometry for these calculations .

Basic: What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Avoid chloroform due to potential halogen interactions.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation. For long-term stability (>6 months), lyophilize and store at -80°C .

Advanced: How does the ethanol moiety influence the compound’s pharmacokinetics?

The ethanol group enhances water solubility, improving bioavailability. However, it may increase metabolic clearance via alcohol dehydrogenase (ADH)-mediated oxidation. Strategies to mitigate this include:

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters.

- CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Advanced: What structural analogs of this compound show promise in bioactivity studies?

| Compound | Structural Feature | Bioactivity Target |

|---|---|---|

| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol | Fluorophenyl substitution | Antifungal (Candida spp.) |

| 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one | Trifluoromethyl ketone | Anti-inflammatory (COX-2) |

| 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol | Chloroindole substitution | Anticancer (p53 activation) |

These analogs highlight the role of halogenation and heterocyclic modifications in target specificity .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can crystallographic data improve SAR (Structure-Activity Relationship) studies?

Single-crystal X-ray data (e.g., CCDC entries) reveal:

- Intermolecular Interactions : Hydrogen bonding between the ethanol group and target proteins (e.g., kinase active sites).

- Conformational Flexibility : Torsion angles of the benzimidazole ring influence binding affinity.

Tools like Mercury (CCDC) visualize these interactions for rational drug design .

Advanced: What in silico methods predict metabolite pathways for this compound?

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., ethanol hydroxyl → acetaldehyde).

- Docking Studies : AutoDock Vina simulates binding to Phase II enzymes (e.g., UGT1A1 for glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.